3-Bromobenzo[d]isoxazol-5-amine
Description
Significance of the Benzo[d]isoxazole Core Structure in Contemporary Organic and Medicinal Chemistry
The benzo[d]isoxazole core is a versatile building block in the synthesis of complex organic molecules and is a key pharmacophore in a multitude of biologically active compounds. nih.govnih.gov Its significance stems from its unique electronic and structural features, which allow for a range of chemical transformations and interactions with biological macromolecules. The fusion of the benzene (B151609) and isoxazole (B147169) rings creates a stable aromatic system that can be readily modified to modulate its physicochemical and pharmacological properties. wikipedia.org This adaptability has led to the development of a vast library of benzo[d]isoxazole derivatives with a wide array of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, anticancer, and anti-inflammatory agents. nih.govwikipedia.org
The benzo[d]isoxazole nucleus is found in several commercially successful drugs. For instance, the antipsychotic drugs risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide, all feature this core structure, underscoring its clinical relevance. wikipedia.org The ability of the benzo[d]isoxazole scaffold to serve as a template for the design of potent and selective ligands for various biological targets has solidified its position as a cornerstone in modern medicinal chemistry. nih.govnih.gov
Overview of Functionalized Benzo[d]isoxazole Derivatives as Privileged Scaffolds
Functionalized benzo[d]isoxazole derivatives are widely recognized as privileged scaffolds in drug discovery. nih.govnih.gov This privileged status is attributed to their ability to interact with multiple receptor types and enzymes in a specific and high-affinity manner. The strategic placement of various functional groups on the benzo[d]isoxazole core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby optimizing its ADME (absorption, distribution, metabolism, and excretion) profile and therapeutic efficacy.
The versatility of the benzo[d]isoxazole scaffold is further enhanced by the numerous synthetic methodologies available for its construction and modification. researchgate.net These methods allow for the introduction of a wide range of substituents at various positions of the heterocyclic ring system, leading to the generation of diverse chemical libraries for high-throughput screening and lead optimization. The development of novel synthetic routes to functionalized benzo[d]isoxazoles continues to be an active area of research, driven by the demand for new and improved therapeutic agents. researchgate.net
Rationale for Dedicated Academic Research on 3-Bromobenzo[d]isoxazol-5-amine as a Versatile Synthetic Intermediate and Pharmacophore Precursor
Among the myriad of functionalized benzo[d]isoxazoles, this compound has garnered significant attention as a particularly valuable synthetic intermediate and pharmacophore precursor. The presence of three key functionalities—the bromo group at the 3-position, the amino group at the 5-position, and the benzo[d]isoxazole core itself—provides a unique combination of reactive sites for further chemical elaboration.
The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. researchgate.net This allows for the construction of complex molecular architectures and the exploration of diverse chemical space. The amino group at the 5-position provides a nucleophilic center that can be readily acylated, alkylated, or converted into other functional groups, further expanding the synthetic utility of this compound. tandfonline.com
The combination of these reactive sites makes this compound an ideal starting material for the synthesis of novel drug candidates. Its ability to serve as a precursor to a wide range of pharmacophores has made it a focal point of academic research aimed at the discovery and development of new therapeutic agents for a variety of diseases.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | 5-bromo-1,2-benzisoxazol-3-amine |
| CAS Number | 455280-00-9 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Appearance | Solid |
| Purity | 96-98% |
| InChI | 1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
| InChI Key | BGMYWBQEKIMHGU-UHFFFAOYSA-N |
Table compiled from data provided by chemical suppliers. cymitquimica.comsigmaaldrich.comchemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromo-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 |
InChI Key |
IVHHIJFWRGYVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)Br |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 3 Bromobenzo D Isoxazol 5 Amine
Nucleophilic Aromatic Substitution Reactions at the Bromine Moiety
While palladium-catalyzed reactions are more common for functionalizing the C3-bromo position, direct nucleophilic aromatic substitution (SNAr) can also occur. The isoxazole (B147169) ring, being an electron-deficient heterocycle, can facilitate the displacement of the bromide ion by potent nucleophiles. However, this pathway is less frequently utilized compared to cross-coupling methods. Studies on related 5-halo-substituted isoxazoles have shown that reactions with highly nucleophilic amines can lead to the corresponding 5-amino-substituted products, but reactions with less nucleophilic amines, such as anilines, are often unsuccessful. researchgate.net The reactivity of the C3-bromo position in benzo[d]isoxazoles towards nucleophiles is influenced by the electron-withdrawing nature of the heterocyclic ring system.
Reactions Involving the Amino Group at Position 5
The amino group at the 5-position is a key site for functionalization, readily undergoing reactions typical of primary anilines. These transformations are crucial for building more complex molecules and incorporating the benzo[d]isoxazole scaffold into larger structures.
The primary amino group of 3-Bromobenzo[d]isoxazol-5-amine can be readily acylated and alkylated to introduce a wide range of substituents.
Acylation: The amino group reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form amide derivatives. This reaction is a common strategy to modify the electronic properties and steric bulk of the molecule.
Alkylation: N-alkylation can be achieved using alkyl halides. However, polyalkylation is a potential side reaction. libretexts.org Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.
These functionalization reactions are summarized in the table below.
| Reaction Type | Reagent Class | Product Type |
| Acylation | Acyl Chlorides, Anhydrides | N-acylated benzo[d]isoxazoles |
| Alkylation | Alkyl Halides | N-alkylated benzo[d]isoxazoles |
| Reductive Amination | Aldehydes, Ketones | N-alkylated benzo[d]isoxazoles |
The formation of amide and urea (B33335) linkages is a critical transformation for this compound, often employed in the synthesis of biologically active molecules. nih.govnih.gov
Amide Formation: The amino group can be coupled with carboxylic acids using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride. This method is fundamental for creating complex molecules where the benzo[d]isoxazole moiety is linked to other fragments via an amide bond. rsc.org
Urea Formation: The synthesis of urea derivatives typically involves the reaction of the amino group with an isocyanate. organic-chemistry.org Alternatively, the amine can be treated with a phosgene (B1210022) equivalent, such as triphosgene, to form an intermediate isocyanate in situ, which then reacts with another amine to yield a urea. nih.gov This approach allows for the synthesis of both symmetrical and unsymmetrical ureas. These reactions have been successfully applied to similar scaffolds in the development of therapeutic agents. nih.govnih.gov
| Linkage Type | Common Reagents | Resulting Functional Group |
| Amide | Carboxylic Acids (+ coupling agent), Acyl Chlorides | -NH-C(=O)-R |
| Urea | Isocyanates, Phosgene equivalents + Amine | -NH-C(=O)-NH-R |
Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation, target the fused benzene ring. masterorganicchemistry.comlumenlearning.com The outcome of these reactions is directed by the existing substituents: the activating amino group (-NH2) and the deactivating bromo and isoxazole ring moieties. The powerful ortho-, para-directing amino group typically controls the position of substitution.
Given the positions of the existing groups, an incoming electrophile would be directed primarily to the positions ortho and para to the amino group, which are C4 and C6. However, the steric hindrance from the adjacent isoxazole ring might influence the regioselectivity. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com While Friedel-Crafts reactions are a staple of EAS, they are often incompatible with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.orgmasterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C-H Arylation)
The bromine atom at position 3 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura coupling is a widely used reaction for this purpose, involving the coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, including the unprotected amino group on the benzoisoxazole ring. nih.govnih.gov
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound. libretexts.org
Transmetalation: The boron-containing reagent transfers its organic group to the palladium center. libretexts.org
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
Successful Suzuki-Miyaura couplings have been reported for a variety of bromo-containing heterocycles, including indazoles, benzimidazoles, and isoxazoles, often using palladium catalysts with specialized phosphine (B1218219) ligands to achieve high yields. nih.govresearchgate.netsemanticscholar.org
The table below summarizes typical components for a Suzuki-Miyaura reaction involving a bromo-heterocycle.
| Component | Example(s) | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling |
| Ligand | SPhos, RuPhos, P(t-Bu)₃·HBF₄ | Stabilizes and activates the catalyst |
| Base | K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |
| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids | Provides the new carbon-based substituent |
| Solvent | Dioxane/Water, DMF, Toluene | Dissolves reactants and facilitates the reaction |
Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination for C-N bond formation, could also be applied to the C3-bromo position, further expanding the synthetic utility of this compound. nih.govresearchgate.net
Direct C-H Arylation at Unsubstituted Positions
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of arylated heteroaromatics, circumventing the need for pre-functionalization of the substrate. researchgate.netorganic-chemistry.org This strategy is highly valuable in medicinal chemistry and materials science for creating complex molecules. nih.gov The palladium-catalyzed direct arylation of azoles with aryl halides is a particularly versatile procedure for forming C-C bonds and generating heterobiaryls. nih.gov
In the context of isoxazoles, palladium-catalyzed C-H activation and arylation have been successfully achieved, often targeting the C5-position in simple isoxazole systems. nih.gov For more complex fused systems like benzo[d]isoxazole, the regioselectivity is governed by the combined electronic effects of the fused ring and any existing substituents. The reactivity of isoxazoles lacking substituents at both the C4 and C5 positions has been explored, demonstrating that double C-H bond arylation is possible. researchgate.net
For this compound, the unsubstituted positions on the benzene ring are C4, C6, and C7. The potent electron-donating and ortho-, para-directing nature of the C5-amino group is expected to be the dominant factor in directing electrophilic aromatic substitution-type reactions, including palladium-catalyzed C-H arylation. Consequently, the C4 and C6 positions, being ortho to the amine, are the most likely sites for C-H functionalization. While the bromine at C3 provides some steric hindrance, the C4 and C6 positions are electronically activated and poised for arylation.
Below is a table summarizing typical conditions for palladium-catalyzed direct C-H arylation of related azole and isoxazole systems, which could be adapted for this compound.
Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Heterocycles
| Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Target Heterocycle | Ref |
| Pd(OAc)₂ | None | K₂CO₃ | Anisole | 140 | 1-Methylimidazole | nih.gov |
| Pd(OAc)₂ | Benzoic Acid | K₂CO₃ | Anisole | 140 | 1-Methylimidazole | nih.gov |
| Pd(OAc)₂ | P(o-tolyl)₃ | CsOAc | Dioxane | 140 | Isoxazole | nih.gov |
| Pd(OAc)₂ | KOAc | KOAc | DMA | 130 | Ethyl isoxazole-3-carboxylate | researchgate.net |
| Pd/Cu system | DavePhos | - | MeCN | - | 1-Substituted tetrazoles | organic-chemistry.org |
The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yield and regioselectivity. organic-chemistry.orgnih.gov For instance, the use of additives like benzoic acid has been shown to be beneficial in certain direct arylation reactions. nih.gov
Studies on Cyclization and Rearrangement Mechanisms in Benzo[d]isoxazol-5-amine (B1289357) Derivatives
The benzo[d]isoxazole core and its derivatives are known to undergo a variety of cyclization and rearrangement reactions, providing pathways to novel heterocyclic structures. These transformations are often initiated by thermal, photochemical, or chemical means and can involve the cleavage of the labile N-O bond within the isoxazole ring.
One notable transformation is the rearrangement of isoxazoline (B3343090) derivatives. For example, thermolysis of 4,5-dihydrospiro[isoxazole-5-cyclopropane] derivatives leads to a rearrangement to form 5,6-dihydro-4-pyridones, which can then undergo further intramolecular cyclization. rsc.org This highlights the potential for the isoxazole ring to serve as a precursor to other heterocyclic systems through skeletal reorganization. rsc.org
In derivatives of benzo[d]isoxazol-5-amine, the amine group can serve as an internal nucleophile, facilitating intramolecular cyclization reactions to build fused ring systems. The efficiency of such cyclizations often depends on the nature of the electrophilic partner and the reaction conditions. For instance, the cyclization of anilides to form benzo[d]oxazoles, a related fused heterocyclic system, proceeds via an initial deprotonation of the amide nitrogen followed by an intramolecular nucleophilic aromatic substitution (SNAr). nih.gov The presence of activating groups on the aromatic ring facilitates this 5-exo-trig cyclization. nih.gov
Modern synthetic methods also employ radical reactions for constructing complex polycycles. Cascade radical cyclization reactions, often initiated by mild and environmentally benign oxidants like iron(III) chloride, can lead to the formation of intricate structures. mdpi.com For example, a cascade transformation involving 5-exo-trig cyclization followed by a second cyclization onto a phenyl group has been used to synthesize 1H-benzo[f]isoindole derivatives. mdpi.com Such strategies could potentially be applied to appropriately substituted benzo[d]isoxazol-5-amine derivatives to generate novel polycyclic architectures.
The table below summarizes various cyclization and rearrangement reactions relevant to the benzo[d]isoxazole scaffold.
Table 2: Cyclization and Rearrangement Reactions of Isoxazole Derivatives
| Reaction Type | Precursor | Key Intermediate(s) | Product Type | Conditions | Ref |
| Rearrangement-Annulation | 4,5-Dihydrospiro[isoxazole-5-cyclopropane] | 5,6-Dihydro-4-pyridone | N-Bridgehead Bicyclic Compounds | Thermolysis | rsc.org |
| N-Deprotonation–O-SNAr Cyclization | N-(2-fluoro-5-nitrophenyl)benzamide | Delocalized amide anion | 2-Phenyl-5-nitrobenzo[d]oxazole | K₂CO₃, 18-crown-6, Toluene | nih.gov |
| Oxidative Radical Cyclization | α-Methylated methine with allyl & phenyl groups | Radical intermediates | 1H-Benzo[f]isoindole derivatives | FeCl₃, CH₂ClCH₂Cl, Reflux | mdpi.com |
| Ag-Catalyzed 6-endo-dig Cyclization | 2-Alkynyl-benzimidazole | - | 1H-Benzo researchgate.netnih.govimidazo[1,2-c] sigmaaldrich.commdpi.comoxazin-1-one | Ag₂CO₃, TFA | nih.gov |
These studies underscore the synthetic versatility of the benzo[d]isoxazole ring system and its derivatives. The potential for both skeletal rearrangements and intramolecular cyclizations involving peripheral functional groups makes compounds like this compound valuable building blocks in synthetic chemistry.
Derivatization and Structural Modification Strategies for Enhanced Biological Activity
Rational Design Principles for Novel Benzo[d]isoxazole-Containing Scaffolds
The rational design of new benzo[d]isoxazole derivatives is a cornerstone of modern drug discovery, enabling the creation of compounds with improved potency and selectivity. nih.govnih.gov This approach relies on a deep understanding of structure-activity relationships (SAR) and the molecular targets of interest. nih.govresearchgate.net
Key principles in the rational design of benzo[d]isoxazole scaffolds include:
Structure-Based Design: Utilizing techniques like X-ray crystallography and molecular docking, researchers can visualize how benzo[d]isoxazole derivatives bind to their biological targets. dundee.ac.ukfrontiersin.org This allows for the precise design of modifications that enhance binding affinity and specificity. dundee.ac.uk For instance, the design of potent and selective TRIM24 bromodomain inhibitors was achieved through structure-based optimization of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines. nih.gov
Pharmacophore Modeling: Identifying the essential structural features (pharmacophores) of the benzo[d]isoxazole scaffold that are responsible for its biological activity is crucial. nih.gov This knowledge guides the synthesis of new analogues with optimized properties.
Bioisosteric Replacement: This strategy involves replacing certain functional groups on the benzo[d]isoxazole ring with other groups that have similar physical or chemical properties. This can lead to improvements in potency, selectivity, and pharmacokinetic properties.
A notable example of rational design is the development of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for the potential treatment of prostate cancer. nih.gov By optimizing a monovalent BET inhibitor, a bivalent inhibitor was created that showed significantly increased potency. nih.gov
Introduction of Diverse Substituents on the Benzo[d]isoxazole Ring System
The introduction of various substituents onto the benzo[d]isoxazole ring is a primary strategy for fine-tuning the biological activity of these compounds. The bromine and amino groups of 3-bromobenzo[d]isoxazol-5-amine are key handles for such modifications.
The bromine atom at the 3-position of the benzo[d]isoxazole ring is a versatile point for modification, often through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are efficient methods for introducing a wide range of aryl and heteroaryl groups at this position. nih.govuzh.chresearchgate.netresearchgate.net
For example, an efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been described, which could be conceptually applied to 3-bromobenzo[d]isoxazole-5-amine to generate novel derivatives. nih.govuzh.chresearchgate.netresearchgate.net Such reactions allow for the synthesis of a diverse library of compounds with potentially enhanced biological activities. nih.govuzh.chresearchgate.netresearchgate.net
Research has also demonstrated the synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines through an addition-elimination reaction with amines, showcasing a pathway for substitution at the 3-position. researchgate.net
The amino group at the 5-position of the benzo[d]isoxazole ring offers a wealth of opportunities for derivatization to produce N-substituted derivatives. These modifications can significantly impact the compound's pharmacological properties.
Studies have shown that the synthesis of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles can lead to compounds with promising antibacterial activity. researchgate.net Similarly, the synthesis of N-phenyl-1,3-benzoxazol-2-amine scaffolds has yielded derivatives with potent antimicrobial potential. nih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity, while substitution of a sulfamoyl group led to decreased activity. nih.gov
| Starting Material | Reagent | Product | Biological Activity | Reference |
| 3-(bromomethyl)-1,2-benzisoxazole | Sodium bisulfite, followed by chlorination and amination | 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives | Anticonvulsant | nih.gov |
| o-phenylenediamine | benzo[d]isoxazol-3-yl-acetic acid | N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles | Antibacterial | researchgate.net |
| aminophenol | isothiocyanate, iodine, K2CO3 | N-phenyl-1,3-benzoxazol-2-amine derivatives | Antimicrobial | nih.gov |
Hybrid Molecule Design Incorporating this compound
The design of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, is an emerging strategy to develop new therapeutics with potentially synergistic or enhanced activities. nih.gov
Fusing the benzo[d]isoxazole core with other heterocyclic systems can result in novel chemical entities with unique biological profiles. The 1,3,5-triazine (B166579) nucleus, for instance, is a component of many biologically active compounds, and its hybridization with other pharmacophores has shown exciting potential. nih.govnih.govresearchgate.net The high reactivity of precursors like 2,4,6-trichloro-1,3,5-triazine allows for the sequential installation of various heterocyclic scaffolds. researchgate.net
While direct fusion of this compound with pyrrolidines is not extensively detailed in the provided results, the principle of molecular hybridization suggests this as a viable strategy for generating novel compounds. The conjugation of amino acids, some of which have pyrrolidine (B122466) rings (like proline), to bioactive heterocycles is a known approach to enhance therapeutic properties. nih.govmdpi.com
Conjugating this compound with other pharmacologically relevant moieties is a powerful tool to enhance its therapeutic potential. nih.gov This can improve various properties such as selectivity, stability, and solubility. nih.gov
Amino acids and peptides are frequently used for conjugation to bioactive molecules, including heterocycles, to create new leads with greater potency. nih.govmdpi.com For example, the conjugation of amino acids to nifedipine (B1678770) and other heterocyclic structures has been explored to develop compounds with enhanced biological activities. nih.gov The use of linkers is a common strategy to facilitate this conjugation, connecting the benzo[d]isoxazole core to another bioactive molecule. nih.gov
Spectroscopic and Chromatographic Characterization of 3 Bromobenzo D Isoxazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of novel compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, chemists can map the connectivity and chemical environment of each atom within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives of 3-Bromobenzo[d]isoxazol-5-amine, the aromatic protons on the benzo[d]isoxazole core exhibit characteristic chemical shifts and coupling patterns.
For instance, in a related derivative, N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide, the protons on the benzisoxazole ring appear at specific chemical shifts. The proton at position 7 (H-7) is observed as a singlet at δ 7.70 ppm, while the proton at position 4 (H-4) appears as a singlet at δ 6.90 ppm. nih.gov The absence of splitting for these protons indicates they have no adjacent proton neighbors. The protons of the ethyl group at the 3-position show a characteristic quartet at δ 2.94 ppm (CH₂) and a triplet at δ 1.39 ppm (CH₃), confirming its presence and connectivity. nih.gov
In other complex isoxazole-containing molecules, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.80 and δ 8.00 ppm, with their exact shifts and multiplicities depending on the substitution pattern of the entire molecule. rsc.org
Table 1: Representative ¹H NMR Data for a this compound Derivative (Data for N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7-ArH | 7.70 | s | - |
| 4-ArH | 6.90 | s | - |
| SO₂NH | 7.41 | brs | - |
| 3-CH₂CH₃ | 2.94 | q | 7.6 |
| 3-CH₂CH₃ | 1.39 | t | 7.6 |
| 6-OCH₃ | 3.84 | s | - |
| Source: nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. The carbons of the benzo[d]isoxazole ring system have characteristic chemical shifts.
In the previously mentioned sulfonamide derivative, the carbon atoms of the benzo[d]isoxazole core are well-resolved. Key signals include the carbon at the 3-position (C-3) at δ 161.11 ppm and the quaternary carbons of the fused benzene (B151609) ring. nih.gov The presence of the bromine atom at C-3 in the parent compound would significantly influence the chemical shift of this carbon due to the heavy atom effect. The carbons directly bonded to heteroatoms, such as C-7a (adjacent to oxygen) and C-3a (adjacent to nitrogen), also show distinct downfield shifts. nih.gov
For a range of isoxazole-containing heterocyclic structures, carbons within the isoxazole (B147169) ring and the fused benzene ring typically appear between δ 90 and δ 175 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for a this compound Derivative (Data for N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide)
| Carbon Position | Chemical Shift (δ, ppm) |
| C-3 | 161.11 |
| C-7a | 159.87 |
| C-5 | 156.13 |
| C-3a | 152.23 |
| C-6 | 132.86 |
| C-7 | 112.09 |
| C-4 | 91.98 |
| 3-CH₂CH₃ | 18.83 |
| 3-CH₂CH₃ | 12.16 |
| 6-OCH₃ | 56.36 |
| Source: nih.gov |
Advanced Two-Dimensional NMR Techniques
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for assembling complex molecular structures. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the substitution pattern on the aromatic ring and assigning the chemical shifts of quaternary carbons, which are not visible in proton-coupled carbon spectra. Such techniques have been successfully employed to determine the stereo- and regioselectivity in the synthesis of complex bis-isoxazole compounds, confirming the precise arrangement of atoms within the heterocyclic framework.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules like amino-substituted heterocycles. In ESI-MS, a pseudomolecular ion, typically the protonated molecule [M+H]⁺, is observed. This allows for the direct confirmation of the molecular weight of the synthesized compound. For various complex isoxazole derivatives, the [M+H]⁺ or related adduct ions like [M+Na]⁺ are consistently reported as the primary ions in the mass spectrum. nih.govrsc.org For this compound, the expected [M+H]⁺ ion would appear at an m/z corresponding to its molecular weight plus the mass of a proton.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, serving as definitive proof of its chemical formula. For example, the HRMS (ESI) analysis of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-5-bromobenzofuran-7-sulfonamide showed an observed [M+H]⁺ ion at m/z 453.0123, which corresponds well with the calculated mass of 453.0042 for the formula C₁₈H₁₇BrN₂O₅S. nih.gov This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the primary amine group, the bromo-substituted aromatic ring, and the isoxazole heterocycle.
The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. Primary amines typically show a pair of medium-intensity peaks in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orgwpmucdn.comorgchemboulder.com Another key indicator for a primary amine is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com
The aromatic nature of the benzo[d]isoxazole core is confirmed by several signals. The aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹, often around 3030 cm⁻¹. pressbooks.publibretexts.org The characteristic C=C stretching vibrations within the aromatic ring give rise to a series of peaks in the 1600-1450 cm⁻¹ range. pressbooks.publibretexts.org The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region. pressbooks.publibretexts.org
The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹, although its identification can sometimes be challenging due to overlap with other absorptions. spectroscopyonline.com The isoxazole ring itself contributes to the spectrum with characteristic C=N, C-O, and N-O stretching vibrations. rjpbcs.comresearchgate.net For instance, the C=N stretching vibration is often observed around 1620 cm⁻¹, while C-O and N-O stretching bands can be found in the 1300-1000 cm⁻¹ region. rjpbcs.com
A summary of the expected IR absorption bands for this compound is presented in the interactive table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| Aromatic Ring | C-H Stretch | ~3030 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic Ring | C-H Out-of-plane Bend | 900 - 690 | Strong |
| Alkyl Halide | C-Br Stretch | 600 - 500 | Medium to Strong |
| Isoxazole Ring | C=N Stretch | ~1620 | Medium |
| Isoxazole Ring | C-O / N-O Stretch | 1300 - 1000 | Medium |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can yield a wealth of structural information. nih.govacs.org
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. Computational methods are then used to translate the diffraction data into a detailed molecular model.
For a substituted benzisoxazole derivative, X-ray crystallography can confirm the planarity of the benzisoxazole ring system and determine the precise orientation of the bromo and amino substituents. researchgate.netmdpi.com Furthermore, it can reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding the packing of molecules in the solid state. mdpi.com
While specific crystallographic data for this compound is not publicly available, the following table provides representative crystallographic parameters for a related substituted benzoxazole (B165842) derivative to illustrate the type of data obtained from an X-ray crystallographic study. researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.501(1) |
| β (°) | 98.618(1) |
| γ (°) | 103.818(1) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.573 |
Note: The data presented is for a representative substituted benzoxazole derivative and is for illustrative purposes only.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for the isolation of target molecules from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used chromatographic methods in the pharmaceutical and chemical industries. waters.comhelsinki.fi
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govthermofisher.com
The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly. A pure compound should ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. By integrating the area of each peak, the relative purity of the sample can be calculated. HPLC can also be used on a preparative scale to isolate and purify the desired compound.
A typical set of HPLC conditions for the analysis of an aromatic amine like this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. lcms.cznih.gov These advantages make UPLC particularly well-suited for high-throughput screening and for the detection of trace impurities. waters.com
The principles of separation in UPLC are the same as in HPLC, but the enhanced performance allows for more efficient separation of complex mixtures and a more accurate assessment of purity. sci-hub.boxnih.gov For this compound and its derivatives, a UPLC method would provide a rapid and highly sensitive means of purity determination.
The following table details a representative UPLC method for the analysis of heterocyclic amines.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm / MS-ESI |
| Injection Volume | 1 µL |
Computational and Theoretical Investigations of 3 Bromobenzo D Isoxazol 5 Amine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. nih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations predict how a ligand, such as a benzo[d]isoxazole derivative, fits into the active site of a target protein. The process generates various possible binding poses and calculates a score that estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.
For instance, in studies of other benzo[d]isoxazole derivatives, molecular docking has been used to predict their binding affinity with various protein targets. For example, certain 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids were docked against the CDK8 protein, revealing binding affinities that ranged from -8.7 to -10.3 kcal/mol. tandfonline.com Similarly, in a study on benzo[d]isoxazole-triazole hybrids as potential α-glucosidase inhibitors, top compounds showed docking scores of -9.2 and -9.4 kcal/mol. nih.gov These simulations also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Application in Structure-Based Ligand Design
The insights gained from molecular docking are crucial for structure-based ligand design. By understanding how a lead compound binds to its target, chemists can design new analogues with improved affinity and selectivity. For example, if a docking study reveals an unoccupied pocket in the binding site, a new derivative can be designed with an additional functional group to fill that space, potentially forming new, favorable interactions.
This approach has been successfully applied to the benzo[d]isoxazole scaffold. Studies on derivatives have used docking results to guide the synthesis of new compounds with enhanced biological activity. nih.govresearchgate.net The process is iterative: design, synthesize, test, and then use the new data to inform the next round of design, often guided by computational modeling. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties. DFT is used to investigate the electronic structure, stability, and reactivity of compounds. researchgate.net
Conformational Analysis and Energetic Profiles
Conformational analysis using DFT helps identify the most stable three-dimensional shape of a molecule. By calculating the energy of different spatial arrangements (conformers), researchers can determine the lowest energy (most stable) conformation. This is vital because a molecule's biological activity is often intrinsically linked to its shape. For a molecule like 3-Bromobenzo[d]isoxazol-5-amine, DFT could predict the rotational barriers of the amine group and the planarity of the bicyclic ring system. In studies on related derivatives, DFT has been used to model quantum chemical parameters and drug-likeness profiles, with results showing good agreement with experimental findings. tandfonline.com
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules. Red regions on an MESP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
For benzo[d]isoxazole derivatives, MESP maps have been used to identify the active electrophilic and nucleophilic regions, providing insight into their intermolecular interactions and reactivity. researchgate.net For this compound, an MESP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amine group, and positive potential near the hydrogen atoms.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on various benzo[d]isoxazole derivatives have been used to determine their HOMO-LUMO gaps, confirming that many are soft molecules with an electrophilic nature. researchgate.net This analysis helps in understanding the reaction mechanisms and designing molecules with desired electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would be instrumental in optimizing its structure to enhance a desired biological activity, for example, as a kinase inhibitor.
A typical QSAR study on a series of analogs of this compound would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.
Table 1: Representative Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Description |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP, Water-accessible surface area | Quantifies the molecule's affinity for non-polar environments. |
| Topological | Connectivity indices, Wiener index, Balaban index | Describes the atomic connectivity and branching of the molecule. |
Once these descriptors are calculated for a set of analogs with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. Such a model for this compound analogs would allow for the in silico prediction of the activity of newly designed, yet unsynthesized, compounds. This predictive capability is crucial for prioritizing synthetic efforts towards molecules with the highest potential for improved efficacy.
Cheminformatics and Virtual Screening Methodologies for Analog Prioritization
Cheminformatics and virtual screening are powerful tools for exploring large chemical spaces and identifying promising new analogs of a lead compound like this compound. These methodologies can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based virtual screening relies on the principle that structurally similar molecules are likely to have similar biological activities. Starting with the known structure of this compound, large compound databases can be searched for molecules with similar structural features or physicochemical properties.
Structure-based virtual screening , on the other hand, utilizes the three-dimensional structure of the biological target, such as an enzyme's active site. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target protein.
Table 2: Comparison of Virtual Screening Methodologies
| Methodology | Principle | Requirements | Outcome |
| Ligand-Based Virtual Screening | Similarity to an active ligand. | Structure of an active compound (e.g., this compound). | A ranked list of compounds with similar features. |
| Structure-Based Virtual Screening (Docking) | Complementarity to the target's binding site. | 3D structure of the biological target. | A ranked list of compounds based on predicted binding affinity (docking score). |
For the prioritization of analogs of this compound, a virtual screening workflow would typically involve filtering large chemical libraries based on physicochemical properties to ensure drug-likeness. Subsequently, either similarity searches or molecular docking simulations would be performed to rank the compounds. The top-ranked virtual hits would then be considered high-priority candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process.
Pharmacological Research and Mechanism Based Target Identification of Benzo D Isoxazol 5 Amine Derivatives
Modulation of Specific Protein and Enzyme Activities
Derivatives of the benzo[d]isoxazole-5-amine scaffold have been shown to inhibit several classes of proteins and enzymes that are crucial in disease progression, particularly in oncology.
Casein Kinase 1 (CK1) is a family of serine/threonine-specific protein kinases that play a role in numerous cellular processes, and their deregulation is linked to cancer and neurodegenerative diseases. nih.govcsic.es While the broader isoxazole (B147169) chemical class has been a focus for developing CK1 inhibitors, particularly 3,4-diaryl-isoxazole derivatives, specific research on benzo[d]isoxazole derivatives as CK1 inhibitors is less prominent. nih.gov Studies have instead explored structurally related heterocyclic compounds. For instance, N-(benzo[d]thiazol-2-yl)-2-phenylacetamide derivatives have been identified as a novel class of selective CK1 inhibitors. csic.es Similarly, research into other scaffolds like benzimidazoles has yielded potent CK1 inhibitors. mdpi.comnih.gov Although benzoxazole (B165842) derivatives, which are structurally similar to benzo[d]isoxazoles, were tested, they showed lower potency against CK1δ. This suggests that while related heterocycles are active, the specific benzo[d]isoxazole core has not yet been established as a primary scaffold for potent CK1 inhibition based on available research.
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a key role in gene transcription. Their inhibition is a promising strategy for cancer therapy. Several studies have successfully utilized the benzo[d]isoxazole scaffold to develop potent BET inhibitors.
Researchers have designed and synthesized N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives that show potent binding to the BRD4 bromodomain. nih.gov Two of these compounds, 11h and 11r , demonstrated significant anti-proliferative activity against the MV4-11 acute myeloid leukemia (AML) cell line. nih.gov These compounds were found to inhibit the expression of oncogenes like c-Myc and CDK6, leading to cell cycle arrest and apoptosis. nih.gov Further research has focused on creating bivalent BET inhibitors using the benzo[d]isoxazole core to target castration-resistant prostate cancer.
Another study identified N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as inhibitors of the TRIM24 bromodomain, which is implicated in the progression of several cancers. Structure-based optimization led to compounds 11d and 11h , which showed potent inhibitory activity in the low micromolar range and effectively inhibited the proliferation of prostate and non-small cell lung cancer cells.
Table 1: BET and Bromodomain Inhibition by Benzo[d]isoxazole Derivatives
| Compound | Target | Assay | IC₅₀ Value | Cell Line | Effect |
|---|---|---|---|---|---|
| 11h | BRD4(1) | Anti-proliferation | 0.78 µM | MV4-11 | Cell cycle arrest, Apoptosis |
| 11r | BRD4(1) | Anti-proliferation | 0.87 µM | MV4-11 | Inhibition of c-Myc/CDK6 |
| 11d | TRIM24 | Alphascreen | 1.88 µM | A549 | Proliferation Inhibition (IC₅₀ = 1.08 µM) |
| 11h (TRIM24 study) | TRIM24 | Alphascreen | 2.53 µM | A549 | Proliferation Inhibition (IC₅₀ = 0.75 µM) |
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that is crucial for tumor development and metastasis under hypoxic conditions. nih.gov Inhibiting its transcriptional activity is a key anti-cancer strategy. Benzo[d]isoxazole derivatives have been identified as potent and novel HIF-1α transcription inhibitors. nih.gov
Table 2: HIF-1α Transcriptional Inhibition by Benzo[d]isoxazole Derivatives
| Compound | Substituent (para-position) | IC₅₀ Value (HEK293T cells) |
|---|---|---|
| 1 (Lead) | - | 0.31 µM |
| 15 | Dimethylamino | 24 nM |
| 31 | Acetyl | 24 nM |
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and other conditions. The benzo[d]isoxazole scaffold is present in Zonisamide, a clinically approved antiseizure medication that is also known to be a carbonic anhydrase inhibitor. This establishes the potential of this chemical class to target CA enzymes.
While extensive research has been conducted on sulfonamide-based CA inhibitors with related heterocyclic cores like benzo[d]thiazole, the exploration of benzo[d]isoxazole sulfonamides is less common. Studies on benzo[d]thiazole-5- and 6-sulfonamides have yielded potent and isoform-selective inhibitors for hCA II, VII, and IX, with some compounds showing activity in the subnanomolar range. The structural similarity suggests that benzo[d]isoxazole-based sulfonamides could also serve as effective CA inhibitors, representing an area for future drug development.
Ligand Interactions with Ion Channels (e.g., Voltage-Gated Sodium Channels NaV1.1, NaV1.7)
Voltage-gated sodium (NaV) channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells. Specific isoforms, like NaV1.1 and NaV1.7, are validated targets for anticonvulsant and analgesic drugs, respectively.
Recent research has successfully designed and synthesized a series of novel benzo[d]isoxazole derivatives as anticonvulsants that act by selectively blocking the NaV1.1 channel. researchgate.net In a study evaluating these new compounds, the derivative Z-6b was identified as the most potent, showing significant protection against maximal electroshock (MES)-induced seizures. researchgate.net Patch-clamp experiments confirmed that Z-6b potently and selectively inhibited NaV1.1 channels, with minimal to no effect on other isoforms like NaV1.2, NaV1.3, and NaV1.6. researchgate.net This high degree of selectivity is a crucial advantage, as non-selective sodium channel blockers can lead to undesirable side effects.
Table 3: Anticonvulsant Activity and NaV1.1 Inhibition by Benzo[d]isoxazole Derivative Z-6b
| Compound | Anticonvulsant Activity (ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) | NaV1.1 Inhibition |
|---|
| Z-6b | 20.5 mg/kg | 211.7 mg/kg | 10.3 | Significant and Selective |
The pharmacological activity of sodium channel blockers often depends on the conformational state of the channel (resting, open, or inactivated). This property, known as state-dependent inhibition, allows for drugs to preferentially target channels in hyperactive neurons, a hallmark of conditions like epilepsy and chronic pain. Many anticonvulsant drugs, for example, exhibit higher affinity for the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing associated with seizures.
While the study on benzo[d]isoxazole derivative Z-6b confirmed its potent and selective inhibition of NaV1.1 channels, it did not provide a detailed investigation into the specific state-dependent mechanism of this interaction. researchgate.net However, research on other NaV inhibitors demonstrates that understanding state-dependence is critical. For example, some novel NaV1.8 inhibitors show an unusual state-dependence where inhibition is relieved by depolarization, suggesting a lower affinity for channels with voltage sensors in a depolarized position. A thorough investigation into whether the benzo[d]isoxazole derivatives preferentially bind to the resting, open, or inactivated state of the NaV1.1 channel would be a critical next step in elucidating their precise mechanism of action and optimizing their therapeutic profile.
Selectivity Profiling Against Ion Channel Subtypes
Research into benzo[d]isoxazole derivatives has revealed their potential as selective blockers of specific ion channels, particularly voltage-gated sodium (NaV) channels. A series of novel benzo[d]isoxazole derivatives were designed and synthesized as anticonvulsants, with their mechanism of action hypothesized to be the selective blocking of the NaV1.1 channel. nih.gov
One of the most potent compounds from this series, designated Z-6b, demonstrated significant protection against seizures induced in a maximal electroshock (MES) model, with an ED50 value of 20.5 mg/kg and a protective index of 10.3. nih.gov Further investigation using patch-clamp experiments confirmed that Z-6b significantly inhibits NaV1.1 channels. nih.gov Notably, the compound showed almost no inhibitory activity against other sodium channel subtypes, including NaV1.2, NaV1.3, and NaV1.6. nih.gov This high degree of selectivity for the NaV1.1 subtype suggests that these benzo[d]isoxazole derivatives are promising candidates for the development of targeted antiseizure medications. nih.gov
In a broader screening, another benzo[d]isoxazole derivative, compound 15, was tested against a panel of 33 targets, including various receptors and ion channels, to assess potential off-target effects. nih.gov At a concentration of 10 μM, compound 15 showed a high degree of selectivity, with no significant effects on the majority of the tested targets, with the exception of monoamine oxidase A (MAO-A). nih.gov This further underscores the potential for developing highly selective drugs based on the benzo[d]isoxazole scaffold.
Interaction with Bacterial Ribosomal Subunits and Impact on Translational Fidelity
The bacterial ribosome is a well-established target for antibiotics. nih.govmdpi.com Recent research has identified a class of benzo[d]isoxazole-4,7-dione analogues as small molecules capable of modulating mycobacterial mistranslation. biorxiv.orgbiorxiv.org Mycobacteria exhibit naturally high rates of error in translating certain codons, a characteristic linked to their tolerance to antibiotics like rifampicin. biorxiv.org
A study involving the screening of a library of synthetic small molecules in Mycobacterium smegmatis identified benzo[d]isoxazole-4,7-diones as a class of compounds that can decrease this specific type of translational error. biorxiv.orgbiorxiv.org Out of 110 synthesized analogues, several compounds, including 7006, 7013, and 7020, were found to significantly reduce mistranslation and enhance the killing of mycobacteria by rifampicin. biorxiv.org
To identify the cellular target of these active compounds, biotinylated versions were used in pull-down assays coupled with mass spectrometry. biorxiv.orgbiorxiv.org These experiments identified the ribosomal protein S5 (RpS5), a component of the small ribosomal subunit, as a potential target. biorxiv.org This suggests that these benzo[d]isoxazole derivatives exert their effect by interacting with the small ribosomal subunit, thereby influencing translational fidelity. biorxiv.org This novel mechanism of action presents a promising new strategy for developing antibiotics that can overcome existing tolerance mechanisms. biorxiv.org
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition Studies
Glycine acts as a crucial neurotransmitter in the central nervous system (CNS), functioning as both an inhibitory neurotransmitter and a required co-agonist for the N-methyl-D-aspartate (NMDA) receptor. nih.govmdpi.com The concentration of glycine in the synaptic cleft is regulated by glycine transporters, GlyT1 and GlyT2. nih.gov Inhibition of GlyT1 has been explored as a therapeutic strategy for various CNS disorders, including schizophrenia, by enhancing NMDA receptor activity. nih.govnih.gov
While specific studies on "3-Bromobenzo[d]isoxazol-5-amine" as a GlyT1 inhibitor are not detailed in the provided results, the general approach of using GlyT1 inhibitors to modulate neuronal activity is well-established. nih.govnih.gov For instance, the GlyT1 inhibitor Org24598 has been shown to reverse memory impairments in animal models. mdpi.com The inhibition of GlyT1 leads to increased synaptic glycine levels, which in turn enhances NMDA receptor-dependent signaling and promotes synaptic plasticity. mdpi.comnih.gov The benzo[d]isoxazole scaffold, with its diverse biological activities, represents a potential starting point for the design of novel GlyT1 inhibitors.
General Biological Activities and Elucidation of Molecular Pathways
Derivatives of the isoxazole and benzo[d]isoxazole core have demonstrated significant antimicrobial and antibiofilm properties. researchgate.netresearchgate.netnih.govijrrjournal.com The antimicrobial action of these compounds often involves disrupting essential cellular processes in bacteria and fungi. ijrrjournal.combanglajol.info
The formation of biofilms, communities of microorganisms encased in a self-produced matrix, is a major factor in antibiotic resistance and persistent infections. frontiersin.orgmdpi.com Several studies have highlighted the potential of isoxazole derivatives to combat biofilms. For example, certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles, which are structurally related to isoxazoles, have shown the ability to inhibit biofilm formation in multidrug-resistant Acinetobacter baumannii. nih.gov These compounds were found to inhibit biofilm formation by up to 95.6% and reduce the viability of cells within the biofilm. nih.gov
Other research has focused on the synthesis of isoxazole derivatives designed to interfere with bacterial communication systems, such as quorum sensing (QS), which regulates biofilm formation. mdpi.com A series of 3-amidocoumarin derivatives, some containing a bromo substituent, were found to significantly inhibit the formation of Pseudomonas aeruginosa biofilms, with some compounds showing inhibition in the range of 80% to 86%. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting the LasR QS receptor. mdpi.com The general mechanism of action for many antibiofilm agents involves either inhibiting the initial attachment of bacteria, disrupting the extracellular matrix, or interfering with signaling pathways that control biofilm development. frontiersin.orgmdpi.com
Table 1: Antibiofilm Activity of Selected Azole Derivatives
| Compound Class | Pathogen | Activity | Reference |
|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | A. baumannii MDR | 86.6% - 95.6% biofilm inhibition | nih.gov |
The benzo[d]isoxazole scaffold is a prominent feature in many compounds developed for anticancer applications. nih.govbioworld.comnih.gov These derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various molecular pathways. nih.gov
One key mechanism involves the inhibition of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor development and metastasis, particularly in the hypoxic environment of tumors. nih.govnih.gov A study identified benzo[d]isoxazole analogues as potent inhibitors of HIF-1α transcription. nih.gov Two compounds, 15 and 31, exhibited strong efficacy with IC50 values of 24 nM in a cell-based assay. nih.govnih.gov These compounds were shown to decrease the expression of HIF-1α target genes like VEGF and PDK1 without affecting the expression of the HIF-1α protein itself, indicating they act on the transcriptional activity of HIF-1α. nih.gov
Another anticancer strategy involving benzo[d]isoxazole derivatives is the inhibition of the TRIM24 bromodomain. TRIM24 is an epigenetic reader involved in the progression of several cancers. nih.gov Structure-based drug design led to the identification of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 inhibitors. nih.gov Compounds 11d and 11h from this series demonstrated significant inhibition of prostate cancer cell proliferation and also showed activity against non-small cell lung cancer cells with IC50 values of 1.08 μM and 0.75 μM, respectively. nih.gov
Furthermore, other isoxazole derivatives have been found to induce apoptosis in cancer cells. For example, certain benzothiazole (B30560) derivatives have been shown to trigger the mitochondrial apoptotic pathway in HepG2 liver cancer cells. nih.gov The induction of apoptosis is a hallmark of many effective anticancer drugs, and the ability of benzo[d]isoxazole derivatives to activate this process makes them valuable candidates for cancer therapy.
Table 2: Anticancer Activity of Selected Benzo[d]isoxazole Derivatives
| Derivative Class | Target | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Benzo[d]isoxazole analogues (15 & 31) | HIF-1α transcription | HEK293T | 24 nM | nih.govnih.gov |
| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines (11d) | TRIM24 bromodomain | A549 (NSCLC) | 1.08 µM | nih.gov |
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov A series of N-benzylpiperidine benzisoxazoles have been developed as potent and highly selective inhibitors of AChE. nih.govacs.org
In this series, the benzisoxazole heterocycle was used as a bioisosteric replacement for a benzoyl group found in earlier inhibitors. nih.gov Several of these compounds displayed potent in vitro inhibition of AChE, with IC50 values ranging from 0.8 to 14 nM. nih.gov Notably, compounds 1g (an N-acetyl derivative) and 1j (a morpholino derivative) showed exceptional selectivity for AChE over butyrylcholinesterase (BChE), with a selectivity ratio greater than 1000-fold. nih.gov
Molecular dynamics simulations provided insight into the binding mode of these inhibitors with AChE, implicating key amino acid residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 in the active site. nih.gov The potent and selective nature of these benzisoxazole derivatives makes them promising candidates for the palliative treatment of Alzheimer's disease. nih.govnih.gov
Table 3: Acetylcholinesterase Inhibition by N-benzylpiperidine Benzisoxazole Derivatives
| Compound | AChE IC50 (nM) | Selectivity (AChE vs. BChE) | Reference |
|---|---|---|---|
| 1g (N-acetyl derivative) | 3 | >1000-fold | nih.gov |
Anticonvulsant Activity and Sodium Channel Blocking Mechanisms
No published studies were found that specifically investigate the anticonvulsant properties or the sodium channel blocking mechanisms of this compound. Research on anticonvulsant activity in the broader isoxazole class often focuses on other derivatives. nih.govnih.gov While voltage-gated sodium channels are a known target for many anticonvulsant drugs, leading to the stabilization of neuronal membranes and prevention of seizure propagation, specific data for this compound is not available in the current scientific literature. nih.govsemanticscholar.org
Applications of 3 Bromobenzo D Isoxazol 5 Amine in Advanced Organic Synthesis
Strategic Building Block for Complex Heterocyclic Architectures
The benzo[d]isoxazole core is a key structural motif found in numerous biologically active compounds and functional materials. researchgate.net 3-Bromobenzo[d]isoxazol-5-amine, with its reactive amine and bromo-substituents, serves as an excellent starting material for the construction of more elaborate heterocyclic systems. The presence of these functional groups allows for a variety of chemical transformations, enabling chemists to build upon the benzo[d]isoxazole scaffold.
The amine group can readily participate in reactions such as N-acylation, N-alkylation, and condensation reactions to form larger, more complex structures. For instance, derivatives of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines have been synthesized and evaluated as inhibitors of TRIM24 bromodomain, which is implicated in cancer. nih.gov The bromine atom, on the other hand, is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.com These reactions allow for the introduction of various aryl, heteroaryl, and amino groups at the 3-position of the benzo[d]isoxazole ring, further diversifying the accessible chemical space.
The strategic placement of the bromo and amino groups on the benzo[d]isoxazole core allows for regioselective functionalization. This is crucial in the synthesis of complex molecules where precise control over the substitution pattern is required. The isoxazole (B147169) ring itself can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov The versatility of this compound as a building block is further highlighted by its use in the synthesis of various fused heterocyclic systems. For example, it can be used to prepare isoxazolo[5,4-b]pyridines and other related structures with potential biological activities.
Precursor for Advanced Pharmaceutical Intermediates
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. bohrium.com this compound is a valuable precursor for the synthesis of these and other novel pharmaceutical intermediates. The ability to functionalize both the amine and bromo positions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
For example, derivatives of benzo[d]isoxazole have been investigated as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.govnih.gov The synthesis of these inhibitors often involves the modification of the benzo[d]isoxazole core, and this compound can serve as a key starting material in these synthetic routes. Furthermore, isoxazole-containing compounds have shown a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. bohrium.comresearchgate.net
The development of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors for acute myeloid leukemia highlights the importance of the benzo[d]isoxazole core in drug discovery. dntb.gov.uanih.gov The synthesis of these compounds often starts from a substituted benzo[d]isoxazol-5-amine (B1289357), demonstrating the utility of this scaffold in generating potent and selective inhibitors.
Role as a Ligand or Catalyst Component in Transition Metal-Catalyzed Organic Reactions
The nitrogen atom of the amine group and the oxygen and nitrogen atoms of the isoxazole ring in this compound and its derivatives can act as coordination sites for transition metals. This property makes them potential ligands for various transition metal-catalyzed reactions. The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the efficiency, selectivity, and scope of a catalytic reaction.
While direct applications of this compound as a ligand may not be extensively reported, the broader class of isoxazole-containing compounds has been explored for this purpose. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the benzo[d]isoxazole ring makes this scaffold attractive for ligand design. For instance, palladium-catalyzed reactions are widely used in organic synthesis, and the development of novel ligands can lead to improved catalytic systems. researchgate.netmdpi.com The isoxazole motif itself can participate in transition-metal-catalyzed formal annulations with alkynes to construct various N-heterocycles. rsc.org
Development of Chemical Probes and Functional Materials Based on the Benzo[d]isoxazole Core
Chemical probes are essential tools for studying biological processes. They are small molecules that can selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to investigate its function. nih.gov The benzo[d]isoxazole scaffold, due to its presence in many biologically active compounds, is an attractive core for the development of new chemical probes.
The functional groups on this compound provide handles for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which are necessary for visualizing and isolating the target of the probe. For example, derivatives of benzo[d]isoxazole could be designed as probes for studying enzymes involved in cancer or neurodegenerative diseases.
In addition to chemical probes, the benzo[d]isoxazole core is also being explored for the development of functional materials. The rigid, planar structure of the benzo[d]isoxazole system, combined with its electronic properties, makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the structure of the benzo[d]isoxazole core through reactions at the bromo and amino positions allows for the tuning of its optical and electronic properties, which is crucial for optimizing the performance of these materials.
Future Perspectives and Emerging Research Avenues for 3 Bromobenzo D Isoxazol 5 Amine
Innovation in Green and Sustainable Synthetic Methodologies
The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research into the synthesis of 3-Bromobenzo[d]isoxazol-5-amine should prioritize the development of green and sustainable methodologies. One promising approach involves the use of amine-functionalized cellulose (B213188) as a catalyst for the three-component reaction of hydroxylamine (B1172632) hydrochloride, various aldehydes, and beta-ketoesters. This method offers several advantages, including the use of water as a solvent, mild reaction conditions, and high atom economy, aligning with the principles of green chemistry. mdpi.com
Another avenue for sustainable synthesis is the one-pot reaction of N-hydroxyl-4-toluenesulfonamide with alpha,beta-unsaturated aldehydes or ketones. This method has proven effective for the efficient synthesis of 3-substituted and 3,5-disubstituted isoxazoles in moderate to excellent yields. researchgate.net Adapting such a strategy for this compound could offer a more environmentally benign route to this compound.
Exploration of Untapped Pharmacological Targets and Mechanisms of Action
The benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. While the specific targets of this compound are unknown, research on related compounds provides clues to potential therapeutic applications. For instance, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified as potent and selective inhibitors of the TRIM24 bromodomain, which is implicated in the progression of several cancers, including prostate cancer. nih.gov This suggests that this compound could also be investigated for its potential as an anti-cancer agent targeting epigenetic modulators.
Furthermore, sulfonamide derivatives of 3-ethyl-benzo[d]isoxazole have been designed as BRD4 inhibitors for the treatment of acute myeloid leukemia. nih.gov Given the structural similarities, it is plausible that this compound could be functionalized to target bromodomains and extra-terminal (BET) family proteins, which are crucial regulators of gene transcription. nih.gov The isoxazole moiety is also found in compounds with antimicrobial and anti-inflammatory activities, suggesting further avenues for pharmacological screening. researchgate.net
Advancement of Computational Modeling for Rational Design and Lead Optimization
In the absence of experimental data, computational modeling will be an invaluable tool for the rational design and lead optimization of this compound derivatives. Molecular docking studies, for example, have been successfully employed to predict the binding affinities of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs to tubulin, a key target for anticancer drugs. mdpi.com Similar in silico studies could be performed to identify potential protein targets for this compound and to predict its binding modes.
Structure-based drug design, which has been instrumental in the optimization of TRIM24 bromodomain inhibitors, could guide the modification of the this compound scaffold to enhance potency and selectivity. nih.gov Computational prediction of absorption, distribution, metabolism, and excretion (ADME) properties will also be crucial in the early stages of drug discovery to assess the druglikeness of potential candidates.
Integration into Combinatorial Chemistry Libraries for High-Throughput Biological Screening
To accelerate the discovery of its biological activities, this compound should be integrated into combinatorial chemistry libraries for high-throughput screening. The synthesis of isoxazole-based libraries has been successfully automated, allowing for the rapid generation of a large number of diverse compounds. nih.gov For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been used as scaffolds for the solid-phase synthesis of libraries that were subsequently screened for antithrombotic activity. nih.gov
A similar approach could be adopted for this compound, where the amine and bromo functionalities provide convenient handles for diversification. By reacting the parent compound with a variety of building blocks, a library of analogs can be created and screened against a wide range of biological targets. This strategy significantly increases the probability of identifying novel hit compounds with therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromobenzo[d]isoxazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with brominated salicylic acid derivatives under acidic conditions. For example, polyphosphoric acid or phosphorus oxychloride is used as a dehydrating agent to facilitate cyclization . Optimization includes adjusting reaction temperature (80–120°C), catalyst loading (e.g., 0.5–5 mol% Pd for cross-coupling steps), and solvent choice (e.g., DCE for Ag-catalyzed reactions) to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the aromatic bromine substituent and amine group. For example, aromatic protons appear in the δ 7.0–8.0 ppm range, while NH₂ signals are observed as broad singlets around δ 4.5–5.0 ppm .
- FT-IR : Peaks at ~3367 cm⁻¹ (N-H stretching) and ~1635 cm⁻¹ (C=N/C=C stretching) confirm the isoxazole and amine functionalities .
- GC-MS/HRMS : To verify molecular ion peaks (e.g., [M⁺] at m/z 296 for related compounds) and isotopic patterns from bromine .
Q. What are the common impurities encountered during synthesis, and how are they resolved?
- Methodological Answer : Common impurities include unreacted brominated precursors or incomplete cyclization products. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOAc/hexane) is effective. Analytical HPLC with UV detection at 254 nm can monitor purity .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, coupling with arylboronic acids requires Pd(PPh₃)₄ (1–2 mol%) and K₂CO₃ in dioxane/water at 80–100°C . Challenges include competing side reactions (e.g., dehalogenation) under harsh conditions, which are mitigated by optimizing ligand systems (e.g., XPhos) .
Q. What strategies enable enantioselective functionalization of the amine group in this compound?
- Methodological Answer : Chiral phosphoric acid catalysts (e.g., SPINOL-based) promote asymmetric reactions, such as cycloadditions with ynamides. For instance, AgNTf₂ (5 mol%) in DCE at room temperature achieves 80–93% enantiomeric excess (ee) in forming pyrrole-3-carboxamide derivatives . Retention of NH₂ hydrogen bonding is critical for stereocontrol .
Q. How can computational methods predict the biological activity or binding affinity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina) against targets like kinase enzymes or antimicrobial proteins evaluates binding modes. Validation via in vitro assays (e.g., MIC for antimicrobial activity) is essential .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for Pd-catalyzed cross-coupling reactions: How to address variability?
- Methodological Answer : Yield variations often stem from differences in substrate electronic effects (e.g., electron-deficient aryl bromides react faster) or catalyst decomposition. Systematic screening of Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., SPhos vs. XPhos), and additives (e.g., CsF) resolves inconsistencies. Controlled experiments under inert atmospheres (N₂/Ar) minimize oxidative side reactions .
Q. Conflicting reports on the antimicrobial efficacy of isoxazol-5-amine derivatives: How to validate results?
- Methodological Answer : Reproducibility requires standardized protocols (e.g., CLSI guidelines for MIC assays) and strain-specific controls (e.g., Staphylococcus aureus ATCC 25923). Structural analogs (e.g., 3-(4-chlorophenyl)isoxazol-5-amine) are tested in parallel to isolate the bromine substituent’s contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
